4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Description

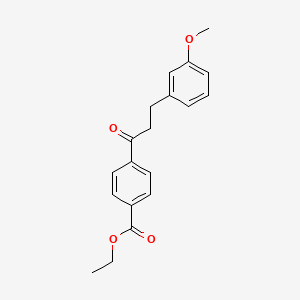

4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (COOEt) group at the 4' position of the phenyl ring and a 3-methoxyphenyl substituent at the 3-position of the propanone backbone.

Properties

IUPAC Name |

ethyl 4-[3-(3-methoxyphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-23-19(21)16-10-8-15(9-11-16)18(20)12-7-14-5-4-6-17(13-14)22-2/h4-6,8-11,13H,3,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGHBBZOKALCAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644219 | |

| Record name | Ethyl 4-[3-(3-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-58-8 | |

| Record name | Ethyl 4-[3-(3-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Carboethoxy-3-(3-methoxyphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and ethyl acetoacetate.

Condensation Reaction: A Claisen-Schmidt condensation reaction is performed between 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product.

Cyclization: The intermediate undergoes cyclization to form the final product, 4’-Carboethoxy-3-(3-methoxyphenyl)propiophenone.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Carboethoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may interact with specific biochemical pathways, making it a candidate for drug development aimed at targeting various diseases.

- Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes involved in metabolic pathways, which could lead to novel treatments for conditions such as cancer and inflammation .

- Receptor Modulation : There is potential for this compound to modulate receptor activity, impacting signaling pathways that are crucial in disease progression.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactivity patterns that can be exploited in synthetic chemistry.

- Synthesis of Derivatives : Researchers have utilized this compound as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or different chemical properties .

Research into the biological properties of this compound is ongoing, with some studies highlighting its potential antimicrobial and anticancer activities.

- Antimicrobial Studies : Initial evaluations indicate that derivatives of this compound may exhibit significant antifungal and antibacterial properties. For example, certain derivatives have shown effectiveness against pathogenic fungi like Candida albicans and bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Biological Activity | Target Organisms | Efficacy |

|---|---|---|

| Antifungal | Candida albicans | Effective |

| Antibacterial | MRSA | Effective |

| Antitubercular | Mycobacterium tuberculosis | Promising |

Case Studies

Several studies have documented the applications and effects of this compound:

- Antifungal Study : A study synthesized various derivatives based on this compound's structure and tested them against multiple pathogenic fungi. Results indicated that some derivatives exhibited excellent antifungal activity, suggesting potential therapeutic uses.

- Antibacterial Evaluation : Another evaluation focused on the antibacterial properties against multidrug-resistant strains. The findings highlighted significant efficacy at low concentrations, indicating a valuable alternative in scenarios of antibiotic resistance .

- Inflammation Research : Recent investigations characterized new derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Specific modifications to the compound structure were found to enhance anti-inflammatory potency .

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone with key structural analogs:

Notes:

- *Estimated based on analogs.

- Substituent positions (2'-, 3'-, 4'-) significantly influence electronic and steric properties.

Pharmacological and Physicochemical Properties

- Solubility : The carboethoxy group increases hydrophobicity, likely reducing water solubility compared to hydroxylated analogs (e.g., letermovir, which is very slightly water-soluble ).

- Biological Activity : Bupropion’s chlorine and tertiary amine substituents confer antidepressant activity, whereas the carboethoxy and methoxy groups in the main compound suggest different targets, possibly in antiviral or anticancer contexts (inferred from letermovir’s structure ).

Biological Activity

4'-Carboethoxy-3-(3-methoxyphenyl)propiophenone is a synthetic organic compound with the molecular formula C19H20O4. It belongs to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carboethoxy group and a methoxyphenyl moiety, contributing to its unique chemical characteristics. Its structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclin D1 .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It interacts with specific targets in metabolic pathways, leading to the inhibition of enzymes involved in cancer progression. For instance, it has been reported to inhibit aromatase activity, which is crucial in estrogen biosynthesis, thereby reducing estrogen levels in hormone-sensitive cancers .

Antioxidant Activity

In vitro studies have also highlighted the antioxidant properties of this compound. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity may contribute to its protective effects against cancer and other oxidative stress-related diseases .

The biological effects of this compound can be attributed to its interaction with cellular targets:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : It disrupts the cell cycle progression at the G1/S phase, preventing cancer cells from proliferating.

- Antioxidant Defense : By enhancing the expression of antioxidant enzymes, it mitigates cellular damage caused by reactive oxygen species.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in vitro using MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of this compound against aromatase. The results showed that it inhibited aromatase activity with an IC50 value of 12 µM, indicating its potential use in hormone-dependent cancers.

Comparative Analysis

The biological activities of this compound can be compared with other related compounds:

| Compound Name | Anticancer Activity | Aromatase Inhibition IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | 12 | Moderate |

| Norendoxifen | Yes | 8 | High |

| Tamoxifen | Yes | 10 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.